4-Propyl-4-pentenoic acid

Description

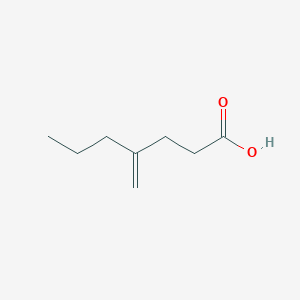

Structure

2D Structure

3D Structure

Properties

CAS No. |

13722-70-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

4-methylideneheptanoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-4-7(2)5-6-8(9)10/h2-6H2,1H3,(H,9,10) |

InChI Key |

RVGJFWAATJYOMM-UHFFFAOYSA-N |

SMILES |

CCCC(=C)CCC(=O)O |

Canonical SMILES |

CCCC(=C)CCC(=O)O |

Other CAS No. |

13722-70-8 |

Synonyms |

4-propyl-4-pentenoic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Propyl 4 Pentenoic Acid

Classical Organic Synthesis Pathways

Alkylation of Ethyl Pentanoate with Allyl Bromide Followed by Hydrolysis

The direct alkylation of a simple ester like ethyl pentanoate is a common strategy for forming new carbon-carbon bonds at the α-position (the carbon adjacent to the carbonyl group). This process involves the formation of a nucleophilic enolate intermediate, which then reacts with an electrophilic alkyl halide.

The proposed synthesis would proceed in three main stages:

Enolate Formation: Ethyl pentanoate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The base selectively removes a proton from the α-carbon (C-2), creating a resonance-stabilized enolate.

Alkylation: The enolate then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction. libretexts.orglibretexts.org This step attaches the allyl group to the C-2 position of the original ester.

Hydrolysis: The resulting α-allylated ester is subsequently hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions (saponification) followed by an acidic workup. libretexts.org

It is crucial to note that this specific sequence of reactions—alkylating ethyl pentanoate with allyl bromide—yields 2-allylpentanoic acid , a structural isomer of 4-propyl-4-pentenoic acid, not the target compound itself. The alkylation occurs at the C-2 position, as dictated by the position of the acidic protons next to the ester's carbonyl group.

Condensation Reactions Utilizing Allyl Chloride and Diethyl Malonate

The malonic ester synthesis is a versatile and widely used method for preparing substituted carboxylic acids. wikipedia.org This pathway allows for the introduction of one or two alkyl groups to the α-carbon of malonic acid, ultimately yielding a substituted acetic acid. askthenerd.comorganicchemistrytutor.com

To synthesize a molecule with both a propyl and an allyl substituent on the same carbon, a sequential dialkylation of diethyl malonate is employed. The key steps are:

First Deprotonation and Alkylation: Diethyl malonate is treated with a base, typically sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate. libretexts.orgwikipedia.org This nucleophile is then reacted with a primary alkyl halide, such as 1-bromopropane, in an SN2 reaction to add the propyl group, yielding diethyl propylmalonate.

Second Deprotonation and Alkylation: The remaining acidic α-hydrogen on diethyl propylmalonate is then removed by another equivalent of base. The resulting enolate is subsequently alkylated with allyl chloride or allyl bromide to introduce the allyl group. organicchemistrytutor.com This forms the key intermediate, diethyl allyl(propyl)malonate.

The order of alkylation (propyl then allyl, or vice versa) can be chosen based on the reactivity of the alkyl halides.

| Step | Reagent 1 | Reagent 2 | Intermediate Product |

| 1 | Diethyl malonate | Sodium Ethoxide, then 1-Bromopropane | Diethyl propylmalonate |

| 2 | Diethyl propylmalonate | Sodium Ethoxide, then Allyl Chloride | Diethyl allyl(propyl)malonate |

Saponification and Decarboxylation Steps

Following the successful dialkylation of diethyl malonate, the resulting diethyl allyl(propyl)malonate must be converted to the final carboxylic acid. This involves two final, crucial steps:

Saponification (Ester Hydrolysis): The diester is treated with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), and heated. ucalgary.ca This process, known as saponification, hydrolyzes both ester groups to form a disodium (B8443419) carboxylate salt and ethanol. ucalgary.ca Subsequent acidification with a strong acid (e.g., HCl, H₂SO₄) protonates the carboxylate groups to yield allyl(propyl)malonic acid. askthenerd.com

Decarboxylation: Allyl(propyl)malonic acid is a β-dicarboxylic acid, which makes it thermally unstable. Upon gentle heating, it readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide (CO₂). wikipedia.org The reaction proceeds through a cyclic transition state, resulting in the formation of an enol, which quickly tautomerizes to the final, more stable carboxylic acid. askthenerd.com

This synthetic route, beginning with diethyl malonate, produces 2-propyl-4-pentenoic acid . This compound is a structural isomer of this compound, with the substitution occurring at the C-2 position relative to the carboxyl group.

Ester Exchange and Rearrangement Reactions

Utilizing Propylene (B89431) Alcohol and Orthoacetate Precursors

A powerful method for synthesizing γ,δ-unsaturated esters is the Johnson-Claisen rearrangement. name-reaction.comjk-sci.com This reaction involves a name-reaction.comname-reaction.com-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal (B89532), formed in situ from an allylic alcohol and a trialkyl orthoacetate (such as triethyl orthoacetate). tcichemicals.com The reaction is typically catalyzed by a weak acid, like propionic acid, and requires heating. wikipedia.orglibretexts.org

To synthesize a γ,δ-unsaturated ester framework similar to that of this compound, an appropriately substituted allylic alcohol is required. For instance, reacting 1-hexen-3-ol with triethyl orthoacetate would proceed as follows:

The allylic alcohol reacts with the protonated orthoacetate to form a mixed acetal.

Elimination of an ethanol molecule generates a key ketene acetal intermediate.

This intermediate undergoes a concerted name-reaction.comname-reaction.com-sigmatropic rearrangement, forming a new carbon-carbon bond and shifting the double bond.

This specific sequence yields ethyl 4-propyl-5-hexenoate , which is an isomer of the ester precursor to this compound. The Johnson-Claisen rearrangement is highly stereoselective and provides a reliable method for creating specific olefin geometries in the product. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product (Ester Intermediate) |

| 1-Hexen-3-ol | Triethyl orthoacetate | Propionic Acid | Ethyl 4-propyl-5-hexenoate |

Hydrolysis and Purification of Ester Intermediates

Once the γ,δ-unsaturated ester intermediate is synthesized via the rearrangement reaction, the final step is its conversion to the corresponding carboxylic acid. This is accomplished through ester hydrolysis. wikipedia.org

The hydrolysis can be performed under either basic or acidic conditions:

Basic Hydrolysis (Saponification): The ester is heated with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. ucalgary.ca This reaction is irreversible and yields the carboxylate salt of the acid and the corresponding alcohol (ethanol in the case of an ethyl ester). The reaction mixture is then acidified to protonate the carboxylate and generate the final carboxylic acid. ucalgary.ca

Acidic Hydrolysis: The ester is heated under reflux with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org This reaction is an equilibrium process, and using a large excess of water helps drive it toward the products—the carboxylic acid and the alcohol. wikipedia.org

Following hydrolysis, the crude carboxylic acid product is typically isolated and purified. Standard laboratory techniques for this include liquid-liquid extraction to separate the acid from the aqueous phase, followed by drying of the organic solvent and removal of the solvent under reduced pressure. Final purification is often achieved by distillation.

Asymmetric and Enantioselective Synthesis

The synthesis of specific enantiomers of chiral molecules like substituted pentenoic acids requires asymmetric or enantioselective methods. For a molecule with a stereocenter, such as 2-propyl-4-pentenoic acid, these techniques are essential for producing a single enantiomer rather than a racemic mixture.

Several strategies can be employed:

Asymmetric Alkylation: In syntheses like the malonic ester route, a chiral auxiliary can be attached to the malonate starting material. This auxiliary directs the approach of the alkyl halide from one face, leading to the preferential formation of one enantiomer. The auxiliary is then cleaved and removed in a later step. Alternatively, a chiral phase-transfer catalyst can be used to create a chiral environment around the enolate, influencing the stereochemical outcome of the alkylation.

Asymmetric Hydrogenation: If an appropriate unsaturated precursor can be synthesized, catalytic asymmetric hydrogenation is a powerful tool for creating chiral centers. acs.org Chiral transition metal catalysts, often based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, O-SDP), can deliver hydrogen across a double bond with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org This is particularly effective for the hydrogenation of α,β- or β,γ-unsaturated carboxylic acids. nih.gov

Chiral Rearrangements: Variants of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, can be rendered enantioselective. libretexts.org By using chiral bases or additives during the formation of the key silyl (B83357) ketene acetal intermediate, it is possible to control the stereochemistry of the newly formed carbon-carbon bond.

While these general methodologies are well-established, their specific application to the enantioselective synthesis of this compound or its isomers would require dedicated experimental development to optimize catalysts, conditions, and yields for that particular substrate.

Application of Chiral Auxiliaries (e.g., Oxazolidinones)

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation. Evans oxazolidinones are a prominent class of such auxiliaries, widely employed in the synthesis of chiral carboxylic acids.

The general approach involves the acylation of the chiral oxazolidinone, followed by a diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid. For the synthesis of a molecule structurally analogous to this compound, such as 2-methyl-4-pentenoic acid, an N-propionyl oxazolidinone is utilized as the starting material. The acylation is typically achieved by treating the oxazolidinone with an acylating agent like propionic anhydride (B1165640) in the presence of a catalyst.

The selection of the specific oxazolidinone, often derived from readily available amino acids like phenylalanine or valine, is critical as its inherent chirality dictates the stereochemical outcome of the subsequent reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Stereocontrol in Allylation and Cleavage Steps

The key to achieving high enantioselectivity lies in the meticulous control of stereochemistry during the allylation and cleavage steps.

Allylation: Following the formation of the N-acyl oxazolidinone, a crucial step is the generation of a stereochemically defined enolate. This is typically achieved by deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures. The resulting enolate is then reacted with an appropriate electrophile, in this case, an allyl halide like allyl iodide. The stereoselectivity of this alkylation is dictated by the chiral environment created by the oxazolidinone auxiliary. The bulky substituent on the auxiliary directs the incoming allyl group to the less sterically hindered face of the enolate, leading to the formation of one diastereomer in significant excess. For the synthesis of 2-methyl-4-pentenoic acid, the alkylation of the N-propionyl oxazolidinone enolate with allyl iodide has been shown to proceed with high diastereoselectivity.

Cleavage: Once the desired stereocenter is established, the chiral auxiliary must be removed to yield the final carboxylic acid. A common method for the cleavage of Evans oxazolidinones is through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is generally effective and proceeds with retention of the newly created stereocenter, ensuring that the enantiomeric purity achieved in the alkylation step is transferred to the final product. The reaction involves the nucleophilic attack of the hydroperoxide anion on the acyl carbonyl group, leading to the formation of the carboxylic acid and the recovery of the chiral auxiliary, which can often be recycled.

Enantiomeric Excess and Absolute Configuration Determination

The success of an asymmetric synthesis is quantified by the enantiomeric excess (ee) of the product, which is a measure of the predominance of one enantiomer over the other. Various analytical techniques can be employed to determine the ee of chiral carboxylic acids like this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method. Gas chromatography (GC) on a chiral column can also be utilized.

Another sophisticated method for both determining the enantiomeric excess and assigning the absolute configuration of chiral carboxylic acids is exciton-coupled circular dichroism (ECCD). This technique involves the complexation of the chiral carboxylate with an achiral host molecule, which then exhibits a characteristic CD spectrum. The sign and intensity of the CD signal can be correlated to the absolute configuration and the enantiomeric excess of the carboxylic acid.

The absolute configuration of the final product is directly correlated to the stereochemistry of the chiral auxiliary used and the well-understood mechanism of the diastereoselective alkylation. For instance, using a specific enantiomer of the oxazolidinone auxiliary will predictably lead to the formation of a specific enantiomer of the final carboxylic acid.

Synthesis from Bio-based Feedstocks

The transition towards a more sustainable chemical industry has spurred research into the use of renewable resources for the synthesis of valuable chemicals. Bio-based feedstocks offer a promising alternative to traditional petroleum-based starting materials.

Conversion of Gamma-Valerolactone (GVL) to 4-Pentenoic Acid

Gamma-valerolactone (GVL) is a versatile platform chemical that can be derived from lignocellulosic biomass. It serves as a key bio-based precursor for the synthesis of various valuable chemicals, including 4-pentenoic acid. The conversion of GVL to 4-pentenoic acid involves a ring-opening reaction, which can be achieved through various catalytic methods.

The process typically involves the use of solid acid catalysts. The reaction proceeds through the protonation of the lactone carbonyl group, followed by the cleavage of the C-O bond to form a carbocation intermediate, which then eliminates a proton to yield pentenoic acid isomers. The selectivity towards 4-pentenoic acid is influenced by the choice of catalyst and reaction conditions.

Below is a data table summarizing the catalytic performance of different catalysts in the conversion of GVL to pentenoic acids, with a focus on the yield of 4-pentenoic acid where available.

| Catalyst | Temperature (°C) | GVL Conversion (%) | 4-Pentenoic Acid Yield (%) | Other Pentenoic Acid Isomers Yield (%) | Reference |

| H-ZSM-5 | 350 | >95 | Not specified | 65 (total PEAs) | [Source] |

| γ-Al₂O₃ | 350 | ~80 | ~10 | ~30 (total PEAs) | [Source] |

| SiO₂/Al₂O₃ | 350 | ~90 | ~15 | ~45 (total PEAs) | [Source] |

| H-Beta | 350 | >95 | Not specified | 70 (total PEAs) | [Source] |

Note: The data presented is a compilation from various sources and reaction conditions may vary. "PEAs" refers to the mixture of pentenoic acid isomers.

The development of more selective catalysts for the direct conversion of GVL to 4-pentenoic acid is an active area of research, aiming to improve the efficiency and atom economy of this bio-based synthetic route.

Mechanistic Investigations of Chemical Reactions Involving 4 Propyl 4 Pentenoic Acid

Radical Mechanisms in Visible-Light-Induced Dithiol–Ene Clicking

The thiol-ene "click" reaction is a powerful tool for carbon-sulfur bond formation, prized for its efficiency and adherence to the principles of click chemistry. alfa-chemistry.com When applied to 4-propyl-4-pentenoic acid, this reaction proceeds via a free-radical chain mechanism, typically initiated by visible light in the presence of a photocatalyst. acs.org

The reaction is initiated by the photocatalyst, which, upon absorbing visible light, generates a thiyl radical (RS•) from a dithiol compound (R(SH)₂). This initiation can occur through various pathways, including photoinduced electron transfer. acs.org The highly reactive thiyl radical then adds to the terminal double bond of this compound. This addition follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the terminal carbon (C5), resulting in a more stable carbon-centered radical at the C4 position. wikipedia.orgnih.gov

| Step | Description | Key Intermediates |

| Initiation | A photocatalyst absorbs visible light and interacts with a thiol (R-SH) to generate a thiyl radical (RS•). | Thiyl Radical (RS•) |

| Propagation 1 | The thiyl radical adds to the double bond of this compound in an anti-Markovnikov fashion. | Carbon-centered radical |

| Propagation 2 | The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the product and a new thiyl radical. | Product, Thiyl Radical (RS•) |

| Termination | Two radical species combine to form a stable, non-radical product. | Dimerized products |

Mechanistic Pathways in Halocyclization Reactions

Halocyclization, specifically halolactonization, is an intramolecular cyclization reaction that can be effectively applied to γ,δ-unsaturated carboxylic acids like this compound. nih.govacs.org The reaction is initiated by an electrophilic halogen source (e.g., I₂, Br₂, or N-halosuccinimides). nih.govwikipedia.org

The mechanism commences with the electrophilic attack of the halogen on the electron-rich double bond of this compound. This leads to the formation of a cyclic halonium ion intermediate. wikipedia.org The presence of the propyl group at the C4 position influences the stability and subsequent reactions of this intermediate.

Following the formation of the halonium ion, the pendant carboxylic acid group acts as an intramolecular nucleophile. nih.gov It attacks one of the carbon atoms of the halonium ion ring. According to Baldwin's rules for ring closure, the 5-exo-tet cyclization is favored, leading to the formation of a five-membered lactone ring. The nucleophilic attack occurs at the more substituted carbon (C4), which can better stabilize a partial positive charge, resulting in the formation of a γ-lactone bearing a halomethyl group. wikipedia.org The reaction is typically stereospecific, with the stereochemistry of the product being dependent on the geometry of the starting alkene and the reaction conditions. researchgate.net

| Step | Description | Key Intermediates/States | Product |

| Step 1 | Electrophilic attack of a halogen (X⁺) on the C=C double bond. | Bridged halonium ion | - |

| Step 2 | Intramolecular nucleophilic attack by the carboxyl group. | Transition state for 5-exo-tet cyclization | γ-lactone with a halomethyl group |

Isomerization Mechanisms and Catalytic Selectivity in Palladium-Catalyzed Processes

Palladium catalysts are highly effective in promoting the isomerization of alkenes, including pentenoic acid isomers. acs.orgacs.org For this compound, a terminal alkene, palladium-catalyzed processes can induce the migration of the double bond to internal positions. The mechanism of this isomerization is highly dependent on the nature of the palladium catalyst and the reaction conditions. nih.gov

A commonly accepted mechanism involves the formation of a palladium-hydride (Pd-H) species as the active catalyst. acs.org This species undergoes migratory insertion with the double bond of this compound. This can lead to the formation of two possible alkyl-palladium intermediates, with the palladium attached to either C4 or C5. Subsequent β-hydride elimination from the adjacent carbon atom regenerates the alkene and the Pd-H catalyst, but with the double bond in a new position. The regioselectivity of the isomerization is governed by the relative stabilities of the intermediate alkyl-palladium species and the thermodynamic stability of the resulting alkenes. nsf.gov

The selectivity of the process is significantly influenced by the ligands coordinated to the palladium center. Bulky phosphine (B1218219) ligands can direct the isomerization towards the thermodynamically more stable internal alkenes. scispace.com Furthermore, the presence of an acid cocatalyst can accelerate the reaction by facilitating the formation of the active cationic palladium-hydride species. acs.orgacs.org Computational studies on pentenoic acids have shown that the active catalyst can isomerize various isomers to their equilibrium mixture. acs.org

| Catalyst System | Proposed Mechanism | Key Factors Influencing Selectivity |

| Pd(II) with phosphine ligands | Hydride insertion / β-hydride elimination | Steric and electronic properties of the ligand, temperature, solvent |

| Cationic Pd(II) complexes | π-allyl mechanism or electrophilic attack | Nature of the counter-ion, substrate structure |

Nucleophilic Substitution Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through nucleophilic substitution reactions. These reactions can occur via two primary mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). masterorganicchemistry.comsavemyexams.com The operative mechanism is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ucsb.edu

For instance, the double bond of this compound can be functionalized, for example, through hydrohalogenation, to introduce a leaving group (a halide) at either C4 or C5. A subsequent reaction with a nucleophile can lead to the synthesis of various derivatives.

An Sₙ2 reaction would be favored if the leaving group is on a primary carbon (C5). This mechanism involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This process is sensitive to steric hindrance; therefore, the less substituted C5 position would be more susceptible to an Sₙ2 attack. chemicalnote.com

An Sₙ1 reaction , on the other hand, proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway would be more likely if the leaving group is on the tertiary carbon (C4), as this would lead to a more stable tertiary carbocation. The stability of the carbocation is the primary factor determining the rate of an Sₙ1 reaction. masterorganicchemistry.com The planar carbocation intermediate can be attacked by the nucleophile from either face, potentially leading to a racemic mixture of products if the carbon is chiral.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Substrate Structure | Favored by tertiary > secondary alkyl halides | Favored by primary > secondary alkyl halides |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Mechanism | Two steps, involves a carbocation intermediate | One concerted step |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methodologies

HPLC coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the analysis of 4-Propyl-4-pentenoic acid, offering high sensitivity and specificity.

The development of robust quantification methods is crucial for understanding the behavior of this compound in various matrices. A specific and sensitive HPLC-MS/MS method has been established for the quantitative determination of this compound in human plasma. nih.govnih.gov This method demonstrates high precision and accuracy, with within- and between-day coefficients of variation of less than 10%. nih.govnih.gov The assay provides a routine quantification limit of 20 ng/mL for this compound. nih.govnih.gov

Another validated method for the quantification of this compound in monkey plasma utilizes a rapid, accurate, and sensitive liquid chromatography/mass spectrometry (LC/MS/MS) approach. This method has a linearity range from 0.1 to 20 μg/mL with a coefficient of correlation (r) of at least 0.9996. The intra- and inter-day precision for the analyte is lower than 15%, and the accuracies are within ±15%.

To enhance the ionization efficiency and chromatographic retention of this compound, pre-column derivatization is often employed. One such strategy involves the use of 4-dimethylaminobenzylamine (B93267) dihydrochloride. nih.govnih.gov This derivatization agent reacts with the carboxylic acid group of this compound, introducing a readily ionizable moiety. This chemical modification significantly improves the sensitivity of the analysis, particularly in positive ion electrospray ionization mode. The derivatization process is a critical step in achieving the low quantification limits necessary for detailed studies. nih.govnih.gov

| Derivatization Strategy | Reagent | Purpose |

| Pre-column Derivatization | 4-dimethylaminobenzylamine dihydrochloride | To enhance ionization efficiency and improve sensitivity in HPLC-MS/MS analysis. nih.govnih.gov |

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like this compound. Both positive and negative ESI modes have been utilized in its analysis.

Positive Electrospray Ionization (+ESI): When derivatized with agents like 4-dimethylaminobenzylamine dihydrochloride, this compound is readily detected in positive ion mode. nih.govnih.gov The derivatization introduces a functional group that can be easily protonated, leading to a strong signal in the mass spectrometer.

Negative Electrospray Ionization (-ESI): In its underivatized form, this compound can be analyzed in negative ion mode. The carboxylic acid group can be deprotonated to form a negatively charged ion [M-H]⁻. This approach has been successfully applied in a tandem mass spectrometer operated in negative electrospray ionization with selected ion monitoring conditions for the quantification of the compound in monkey plasma.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for targeted quantification. researchgate.net In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. For the analysis of this compound, MRM is employed to monitor the transition from the precursor ion of the derivatized or underivatized molecule to a characteristic product ion, ensuring unambiguous identification and precise quantification. nih.govnih.gov The optimization of MRM transitions is a critical step in method development to achieve the highest sensitivity and specificity. nih.gov

The chromatographic separation of this compound and its derivatives is typically achieved using reversed-phase HPLC columns.

Column Chemistry: C18 columns are commonly used for the separation. gcms.cz These columns have a stationary phase consisting of silica (B1680970) particles chemically bonded with octadecylsilane, providing a hydrophobic surface for the retention of nonpolar and moderately polar compounds. A Kinetex C18 column (2.1 mm × 100 mm, 2.6 μm) has been specifically mentioned for the separation of this compound.

Mobile Phase Optimization: The mobile phase composition is optimized to achieve good peak shape, resolution, and retention time. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a buffer or an acid. nih.govjppres.com For instance, a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) (pH 8.0) and methanol (20/80, v/v) with an isocratic flow has been used. In other methods, a gradient elution is employed where the proportion of the organic solvent is increased over time to elute more strongly retained compounds. nih.govnih.gov The use of additives like formic acid or acetic acid in the mobile phase can improve peak shape and ionization efficiency in mass spectrometry. mdpi.com

| Parameter | Details |

| Column Type | Reversed-phase C18 |

| Mobile Phase (Organic) | Acetonitrile, Methanol |

| Mobile Phase (Aqueous) | Water with additives like ammonium formate, formic acid, or acetic acid. gcms.cznih.govjppres.commdpi.com |

| Elution Mode | Isocratic or Gradient nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.

A GC-MS method has been described for the identification of various metabolites of valproic acid, including unsaturated metabolites like this compound. This method involves derivatization to make the compounds suitable for GC analysis. Specifically, metabolites are analyzed as their pentafluorobenzyl derivatives. nih.gov This derivatization targets the carboxylic acid functional group, increasing the volatility of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. sciepub.com The analysis is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. researchgate.net

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features:

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Alkene C=C | Stretching | 1680 - 1640 |

| Alkene =C-H | Stretching | 3100 - 3010 |

| Alkyl C-H | Stretching | 2960 - 2850 |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong absorption from the C=O carbonyl group is also a definitive feature. These key peaks allow for quick verification of the compound's functional group composition.

Mass Spectrometry (MS/MS) for Metabolite Detection

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a highly sensitive and specific method for detecting and quantifying metabolites like this compound in complex biological matrices such as plasma. nih.govresearchgate.net

In an LC-MS/MS method, the compound is first separated from other matrix components by LC. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the first mass analyzer, a specific precursor ion (the molecular ion or a related adduct) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net

This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. For the analysis of 2-propyl-4-pentenoic acid, a known metabolite of valproic acid, a negative electrospray ionization mode is often used. researchgate.net The transition from the precursor ion [M-H]⁻ to specific product ions is monitored for quantification. This technique allows for quantification limits as low as 20 ng/mL in plasma. nih.gov

Biochemical Pathways and Enzyme Interactions Non Human Systems

Metabolic Transformation Pathways in Non-Human Biological Systems

The biotransformation of 4-propyl-4-pentenoic acid involves a series of enzymatic reactions that alter its chemical structure, leading to the formation of various metabolites. These pathways are crucial in understanding the compound's fate within a biological system.

Formation of this compound from Valproic Acid

This compound, also known as 4-ene-VPA, is a well-established metabolite of valproic acid (VPA). nih.gov Its formation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. mdpi.comnih.govresearchgate.net In vitro studies utilizing human liver microsomes and expressed recombinant proteins have identified CYP2C9, CYP2A6, and to a lesser extent, CYP2B6 as the key enzymes responsible for this metabolic conversion. nih.govclinpgx.org This process represents a minor route of VPA metabolism, accounting for approximately 10% of the dose, but is significant due to the subsequent reactivity of its products. nih.gov

Interactive Data Table: Enzymes Involved in the Formation of this compound from Valproic Acid

| Enzyme Family | Specific Isoenzyme | Role in Formation |

| Cytochrome P450 | CYP2C9 | Predominant enzyme in the CYP-mediated oxidation of VPA to 4-ene-VPA. nih.govclinpgx.org |

| Cytochrome P450 | CYP2A6 | Significantly contributes to the formation of 4-ene-VPA. nih.govclinpgx.org |

| Cytochrome P450 | CYP2B6 | Plays a lesser role in the formation of 4-ene-VPA in vitro. nih.gov |

Further Biotransformation into Oxidative Metabolites

Once formed, this compound undergoes further metabolism, primarily through the mitochondrial beta-oxidation pathway. nih.govclinpgx.org A key step in this process is the formation of a reactive metabolite, (E)-2,4-diene-VPA-CoA ester. clinpgx.org This conversion is a critical activation step leading to the formation of other downstream metabolites.

One of the identified oxidative metabolites is 2-n-propyl-2(E),4-pentadienoic acid, also referred to as (E)-2,4-diene VPA. nih.gov The formation of this diene metabolite is considered essential for some of the observed biochemical effects of 4-ene-VPA. acs.org

Another metabolic route involves the formation of hydroxylated derivatives. While the direct formation of 4,5-diOH-VPA gamma-lactone from 4-ene-VPA is not extensively detailed in readily available literature, the identification of various hydroxylated VPA metabolites, such as 4-OH-VPA and 5-OH-VPA, through CYP-mediated oxidation suggests that similar pathways could be involved in the further transformation of 4-ene-VPA. mdpi.com The formation of lactones is a common metabolic pathway for gamma-hydroxy carboxylic acids.

In vitro Thiol Conjugation Studies

The reactive nature of the metabolites of this compound, particularly (E)-2,4-diene-VPA, leads to their conjugation with endogenous thiol-containing molecules. In vitro studies have demonstrated that these reactive intermediates can form conjugates with glutathione (B108866) (GSH). acs.orgnih.gov This conjugation is a detoxification pathway, neutralizing the electrophilic nature of the reactive metabolites. clinpgx.org

The formation of N-acetylcysteine (NAC) conjugates of (E)-2,4-diene-VPA has also been observed, which is indicative of the in vivo reaction with GSH and subsequent metabolism. nih.gov While direct in vitro studies detailing the NAC conjugation of this compound are not as prevalent, the presence of NAC conjugates in vivo strongly suggests that the initial GSH conjugation occurs and is a significant metabolic pathway. nih.govnih.gov The conjugation of the reactive diene metabolite with GSH is likely catalyzed by glutathione-S-transferase (GST) enzymes. nih.gov

Enzyme Interaction and Inhibition Studies in vitro

This compound and its metabolites are known to interact with and inhibit key enzymes involved in fatty acid metabolism. These interactions are central to the compound's biochemical effects.

Inhibition Mechanisms of Fatty Acid Beta-Oxidation Complex Enzymes

The reactive metabolite, (E)-2,4-diene-VPA-CoA, is thought to be a key player in the inhibition of beta-oxidation enzymes. researchgate.net This reactive intermediate can covalently bind to and inactivate these enzymes, leading to a disruption of fatty acid metabolism. researchgate.net Furthermore, the sequestration of coenzyme A (CoA) to form VPA-CoA and its metabolites can lead to a depletion of the free mitochondrial CoA pool, which is essential for the normal functioning of the beta-oxidation pathway. researchgate.net

Interaction with Thiolase and Related Enzymes

The final step of the beta-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase. Studies on the structurally similar compound, 4-pentenoic acid, have provided insights into the potential interactions of this compound with this enzyme. Metabolites of 4-pentenoic acid, such as 3-keto-4-pentenoyl-CoA, have been shown to be effective inhibitors of 3-ketoacyl-CoA thiolase. nih.gov This inhibition is both reversible and irreversible. nih.gov The irreversible inhibition is thought to be a result of the reactive nature of the metabolite. Given the structural similarities, it is plausible that metabolites of this compound exert a similar inhibitory effect on thiolase. The accumulation of upstream beta-oxidation intermediates due to thiolase inhibition can lead to a feedback inhibition of other enzymes in the pathway. aocs.org

Interactive Data Table: Summary of Enzyme Interactions

| Enzyme/Enzyme Complex | Interacting Compound/Metabolite | Type of Interaction | Reference |

| Cytochrome P450 (CYP2C9, CYP2A6, CYP2B6) | Valproic Acid | Catalysis of formation of this compound | nih.govclinpgx.org |

| Fatty Acid Beta-Oxidation Complex | This compound and its metabolites (e.g., (E)-2,4-diene-VPA-CoA) | Inhibition | researchgate.net |

| 3-Ketoacyl-CoA Thiolase | Metabolites of 4-pentenoic acid (structurally similar) | Reversible and Irreversible Inhibition | nih.gov |

| Glutathione-S-Transferase (GST) | (E)-2,4-diene VPA | Catalysis of Glutathione Conjugation | nih.gov |

Stereoselective Biotransformation Studies

The metabolism of this compound, a terminal olefinic metabolite of the anticonvulsant drug valproic acid, exhibits significant stereoselectivity. This has been demonstrated in studies utilizing isolated cell systems, which have revealed that the metabolic fate of this compound is highly dependent on the spatial arrangement of its enantiomers.

Differential Metabolic Fates of Enantiomers in Isolated Cell Systems (e.g., Rat Hepatocytes)

In studies conducted with freshly isolated rat hepatocytes, the biotransformation of the (R)- and (S)-enantiomers of this compound follows distinct pathways, leading to different major metabolites. nih.gov The investigation into the metabolic fate of these enantiomers revealed striking differences in their biotransformation. nih.gov

Incubation of the (R)-enantiomer with rat hepatocytes results in a greater formation of the 4,5-dihydroxy-VPA γ-lactone. nih.gov Conversely, the (S)-enantiomer is preferentially metabolized to 2-n-propyl-2(E),4-pentadienoic acid, a diene metabolite. nih.gov This demonstrates a clear stereoselective preference in the enzymatic pathways responsible for the metabolism of this compound.

| Enantiomer | Major Metabolite |

|---|---|

| (R)-4-propyl-4-pentenoic acid | 4,5-dihydroxy-VPA γ-lactone |

| (S)-4-propyl-4-pentenoic acid | 2-n-propyl-2(E),4-pentadienoic acid |

Influence of Stereochemistry on Enzyme Substrate Recognition

The observed differences in the metabolic pathways of the (R)- and (S)-enantiomers of this compound strongly suggest that the stereochemistry of the molecule plays a crucial role in its recognition and processing by metabolic enzymes. nih.gov this compound is understood to be a mechanism-based irreversible inhibitor of enzymes involved in the fatty acid β-oxidation complex. nih.gov The differential metabolism of its enantiomers implies that they may not interact with these enzymes in an identical manner.

The stereoselective formation of different metabolites indicates that the active sites of the enzymes involved can distinguish between the two enantiomers. This recognition dictates the orientation of the substrate within the active site, leading to the observed differences in the metabolic products. The variance in metabolism suggests that the (R)- and (S)-enantiomers may exhibit different potencies as inhibitors of β-oxidation enzymes. nih.gov

Structure-Activity Relationships (SAR) in Biochemical Interactions

The biochemical activity of this compound is intrinsically linked to its chemical structure. As a metabolite of valproic acid, its interactions with biological systems, particularly the enzymes of fatty acid metabolism, are of significant interest.

The presence of the terminal double bond in this compound is a key structural feature that differentiates it from its parent compound, valproic acid. This unsaturation is critical for its role as a mechanism-based inhibitor of β-oxidation. The metabolism of this compound can lead to the formation of reactive intermediates that covalently modify and inactivate enzymes in the β-oxidation pathway.

Further research into the structure-activity relationships of this compound and its analogues could provide a more detailed understanding of the specific structural features that govern its biochemical interactions. Systematic modifications to the propyl side chain, the position of the double bond, and the carboxylic acid functional group would be necessary to fully elucidate the SAR for this compound's effects on fatty acid metabolism.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) Applications in Catalytic Processes and Isomerization

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules, making it particularly useful for investigating catalytic processes and isomerization reactions. Despite its broad applicability, specific DFT studies focusing on the catalytic processes or isomerization of 4-Propyl-4-pentenoic acid have not been identified in the surveyed literature. DFT calculations have been more broadly applied to understand catalytic reactions in unsaturated carboxylic acids and in the context of developing Quantitative Structure-Activity Relationship (QSAR) models for valproic acid and its derivatives. researchgate.netresearchgate.netresearchgate.net These QSAR studies have utilized quantum chemical descriptors calculated at the DFT level to correlate the molecular structure of these compounds with their biological activities. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscapes and intermolecular interactions over time. While MD simulations have been employed to study the conformational space of valproic acid and its derivatives, specific studies focusing on this compound are not extensively reported. acs.org For related compounds, MD simulations have been used to investigate their binding to biological targets, such as histone deacetylases, by exploring how these molecules interact with the active site. nih.govnih.gov These simulations can reveal important noncovalent interactions, like hydrogen bonds and van der Waals forces, that govern the binding affinity and specificity of a ligand for its receptor. nih.gov However, detailed conformational analysis and intermolecular interaction studies of this compound using MD simulations remain an area for future research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on metabolites and analogues of valproic acid, including this compound (4-en-VPA), to understand the structural features that determine their anticonvulsant activity. nih.govnih.gov

In these studies, various molecular descriptors, including lipophilicity (log P), electronic properties, and geometrical parameters, are calculated for each compound and correlated with their biological activity. nih.govnih.govresearchgate.net One such study performed a QSAR analysis on a series of valproate metabolites, including 4-en-VPA, and found that anticonvulsant activity was directly related to lipophilicity (log P(oct)) and reactivity parameters, while being inversely related to stability parameters, molecular weight, and surface area. nih.gov The most potent metabolites in this study were found to have a log P(oct) value greater than 2. nih.gov

The table below presents data from a QSAR analysis of valproic acid metabolites, highlighting the relationship between structural parameters and anticonvulsant potency.

| Compound | Relative Anticonvulsant Potency | log P(oct) |

| 4-en-VPA | High | > 2 |

| 2-en-VPA | High | > 2 |

| 3-en-VPA | Moderate | < 2 |

| 4-hydroxy-VPA | Low | < 2 |

| 3-ceto-VPA | Low | < 2 |

This table is a representation of findings discussed in the literature where metabolites with higher lipophilicity, such as 4-en-VPA, generally exhibit greater anticonvulsant activity. nih.gov

These QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of novel derivatives with improved therapeutic properties. nih.gov

Synthesis and Characterization of 4 Propyl 4 Pentenoic Acid Derivatives and Analogues

Fluorinated Analogues (e.g., α-Fluoro-4-ene VPA)

Fluorinated analogues of 4-propyl-4-pentenoic acid have been synthesized to serve as mechanistic probes in toxicological studies. A key example is 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA), which was developed to investigate the role of mitochondrial β-oxidation in the hepatotoxicity of this compound (4-ene VPA). The introduction of a fluorine atom at the α-position (C-2) is intended to block the metabolic pathway of β-oxidation, thereby helping to elucidate the mechanism of toxicity of the parent compound.

Electrophilic Fluorination Methodologies

The synthesis of α-fluorinated carboxylic acids like α-fluoro-4-ene VPA typically relies on electrophilic fluorination. This method involves the reaction of a carbon-centered nucleophile, such as an enolate, with an electrophilic source of fluorine. google.com Unlike nucleophilic fluorination, which uses sources like alkali fluorides, electrophilic fluorination employs reagents with a weakened nitrogen-fluorine (N-F) bond, where the fluorine atom carries a partial positive charge. google.com

These N-F reagents are designed with strong electron-withdrawing groups attached to the nitrogen atom to decrease the electron density on the fluorine, making it susceptible to nucleophilic attack. google.com Common and commercially available electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). google.com

The general mechanism for the α-fluorination of a carboxylic acid derivative involves the formation of an enolate intermediate under basic conditions. This enolate then attacks the electrophilic fluorine atom of the N-F reagent in what is mechanistically debated as either an SN2 or a single-electron transfer (SET) process. google.com The result is the stereoselective or non-stereoselective introduction of a fluorine atom at the α-carbon. For the synthesis of α-fluoro-4-ene VPA, this would involve generating the enolate of a suitable 4-ene VPA ester and reacting it with a reagent like NFSI.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Structural Class |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide |

| Selectfluor™ | F-TEDA-BF4 | Diazoniabicycloalkane Salt |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-Fluorosulfonimide |

Synthesis of N-Acylglutamine Conjugates

In metabolic studies, α-fluoro-4-ene VPA was found to largely avert β-oxidation, and its major phase II metabolite was identified as the corresponding L-glutamine conjugate. The synthesis of such N-acylglutamine conjugates is a crucial step in confirming the structure of metabolites and for use as analytical standards.

The chemical synthesis of an N-acylglutamine conjugate of α-fluoro-4-ene VPA can be achieved through standard peptide coupling methodologies. A common approach is the Schotten-Baumann reaction or variations thereof. In a typical procedure, the carboxylic acid (α-fluoro-4-ene VPA) is first converted into a more reactive acylating agent. This can be done by forming an acyl chloride, an activated ester, or by using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

This activated intermediate is then reacted with the amino group of a protected glutamine derivative, such as L-glutamine methyl ester, in the presence of a base to neutralize the acid formed during the reaction. The protecting groups on the glutamine moiety are subsequently removed under appropriate conditions to yield the final N-acylglutamine conjugate. Biocatalytic methods using enzymes like carboxylic acid reductases (CARs), which can adenylate the carboxylic acid to facilitate amide bond formation with an amine, also represent a potential synthetic route. qub.ac.uk

Alkynic Analogues (e.g., 2-n-Propyl-4-pentynoic Acid)

Alkynic analogues of this compound, such as 2-n-propyl-4-pentynoic acid, are synthesized for structure-activity relationship studies. Replacing the terminal double bond with a triple bond significantly alters the electronic properties and steric profile of the molecule, providing insights into its biological interactions.

The synthesis of 2-n-propyl-4-pentynoic acid can be accomplished through various established organic synthesis routes. A common strategy involves the alkylation of a malonic ester. For instance, diethyl malonate can be sequentially alkylated, first with a propyl halide and then with a propargyl halide (e.g., propargyl bromide). The resulting disubstituted malonic ester is then hydrolyzed and decarboxylated under acidic conditions to yield the target 2-n-propyl-4-pentynoic acid.

Asymmetric Synthesis of Enantiomers

Producing enantiomerically pure forms of chiral molecules like 2-n-propyl-4-pentynoic acid is critical, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis of these enantiomers can be achieved using chiral auxiliaries. nih.govnih.gov This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent diastereoselective reaction. uvic.ca

One documented method for the analogous compound, 2-n-propyl-4-pentenoic acid, uses chiral oxazolidinones derived from amino acids. nih.gov The synthesis proceeds as follows:

Acylation: An enantiopure oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidone, is acylated with valeryl chloride to form the N-valeryl imide.

Diastereoselective Alkylation: The N-acyl imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then alkylated with an electrophile (e.g., propargyl bromide for the alkynic analogue). The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically through hydrolysis with lithium hydroxide (B78521) or transesterification, to release the enantiomerically enriched carboxylic acid or its ester. nih.govuvic.ca

Another successful method employs the RAMP (from (R)-1-amino-2-(methoxymethyl)pyrrolidine) and SAMP (from the (S)-enantiomer) hydrazone methodology. nih.gov This technique allows for the asymmetric α-alkylation of aldehydes or ketones, which can then be converted to the desired carboxylic acid. These methods routinely achieve high levels of stereocontrol, yielding products with greater than 93% enantiomeric excess. nih.gov

Table 2: Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Abbreviation | Typical Application |

| (R)-1-Amino-2-(methoxymethyl)pyrrolidine | RAMP | Asymmetric alkylation of hydrazones |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | SAMP | Asymmetric alkylation of hydrazones |

| (4R,5S)-4-Methyl-5-phenyloxazolidone | - | Diastereoselective enolate alkylation |

| (4S)-4-(2-Propyl)-2-oxazolidone | - | Diastereoselective enolate alkylation |

Hydroxylated and Dienic Metabolite Analogues

Metabolic studies of 4-ene VPA have identified key hydroxylated and dienic metabolites. nih.gov The synthesis of authentic standards of these metabolites is essential for their quantification and further toxicological assessment. Two major metabolites are 4,5-dihydroxy-2-propylpentanoic acid (which cyclizes to a γ-lactone) and 2-n-propyl-2(E),4-pentadienoic acid. nih.govcaymanchem.com

The synthesis of the dienic analogue, (E)-2-propyl-2,4-pentadienoic acid, can be achieved via a Wittig-type reaction. google.com For example, a Horner-Wadsworth-Emmons reaction between propionaldehyde (B47417) and a phosphonate (B1237965) ylide, such as triethyl 2-phosphonopent-3-enoate, would generate the diene ester skeleton. Subsequent hydrolysis of the ester would yield the desired dienoic acid. google.com

The synthesis of the 4,5-dihydroxy metabolite analogue, often isolated as its more stable γ-lactone, can be approached from a chiral precursor. A plausible route starts with an enantiopure starting material like methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which contains a protected diol functionality. glpbio.com The synthesis would involve chain extension and introduction of the propyl group at the α-position, followed by deprotection of the diol to yield the target molecule. Alternatively, stereoselective dihydroxylation of the terminal double bond of 4-ene VPA using reagents like osmium tetroxide (OsO₄) with a chiral ligand could provide an asymmetric route to the diol.

Glycidyl (B131873) Esters (e.g., Glycidyl 4-Pentenoate)

Glycidyl esters are characterized by the presence of an epoxide (oxirane) ring. Glycidyl 4-pentenoate is an ester of 4-pentenoic acid and glycidol. These compounds are often synthesized as reactive intermediates or for biological evaluation.

The synthesis of glycidyl esters is typically achieved by the reaction of a carboxylic acid or its salt with an epihalohydrin, most commonly epichlorohydrin. The reaction of sodium 4-pentenoate with an excess of epichlorohydrin, often in the presence of a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt, yields glycidyl 4-pentenoate. The catalyst facilitates the transfer of the carboxylate anion into the organic phase where it can react with epichlorohydrin. The reaction proceeds via a nucleophilic attack of the carboxylate on the terminal carbon of epichlorohydrin, displacing the chloride, followed by an intramolecular ring-closing step to form the epoxide ring if the initial attack occurs at the chloromethyl carbon, or directly if the attack is on the epoxide ring itself followed by base-promoted closure. The process is generally carried out in the absence of water and organic solvents to improve yield and simplify purification.

General Strategies for Functionalized Derivatives

The chemical structure of this compound, also known by its IUPAC name 4-methyleneheptanoic acid, offers two primary reactive centers for chemical modification: the carboxylic acid group (-COOH) and the terminal methylene (B1212753) group (C=CH₂). nih.gov These functional groups allow for a diverse range of derivatization strategies to synthesize analogues with modified physicochemical properties. General strategies for creating functionalized derivatives can be broadly categorized based on the transformation of these specific sites.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of other functional groups, which is a cornerstone of organic synthesis. Common derivatization reactions include esterification, amidation, and reduction.

Esterification

Esterification is one of the most fundamental derivatizations of carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly H₂SO₄ or TsOH), is a general and effective method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it is formed. masterorganicchemistry.com This strategy can be used to synthesize a homologous series of alkyl esters of this compound, which would be expected to have greater volatility and lower polarity than the parent acid.

| Derivative Name | Structure | Reagents | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-methyleneheptanoate | CH₃OH, H⁺ | C₉H₁₆O₂ | 156.22 | |

| Ethyl 4-methyleneheptanoate | CH₃CH₂OH, H⁺ | C₁₀H₁₈O₂ | 170.25 | |

| Propyl 4-methyleneheptanoate | CH₃(CH₂)₂OH, H⁺ | C₁₁H₂₀O₂ | 184.28 |

Amidation

Conversion to amides is another key strategy for functionalizing the carboxyl group. This transformation typically involves a two-step process: first, the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This approach allows for the introduction of a wide variety of substituents depending on the choice of the amine.

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 4-methyleneheptan-1-ol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting alcohol can serve as a precursor for further functionalization, such as conversion to halides or ethers.

Modifications of the Alkene Moiety

The terminal double bond in this compound is susceptible to a wide array of addition reactions, enabling the introduction of diverse functionalities at the C4 and C5 positions. These reactions can be used to saturate the molecule or to introduce heteroatoms.

Hydrogenation

Catalytic hydrogenation of the alkene can be used to produce the saturated analogue, 4-propylheptanoic acid. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). This strategy selectively reduces the double bond without affecting the carboxylic acid group.

Halogenation and Hydrohalogenation

The double bond can readily undergo electrophilic addition with halogens (e.g., Br₂) to yield a dihalo derivative (4,5-dibromo-4-propylheptanoic acid). Similarly, the addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom would be expected to add to the more substituted carbon (C4), yielding 4-bromo-4-propylheptanoic acid. quora.com

Epoxidation and Dihydroxylation

Epoxidation of the alkene can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. Furthermore, the alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), or through anti-dihydroxylation via the aforementioned epoxidation followed by acid-catalyzed hydrolysis.

Oxidative Cyclization

For analogous 4-alkenoic acids, intramolecular oxidative cyclization has been demonstrated as a strategy to form γ-lactone derivatives. nih.gov This type of reaction often utilizes a palladium catalyst and proceeds through an allylic C-H activation mechanism, resulting in the formation of a new ring structure incorporating the carboxyl group and the carbons of the former double bond. nih.gov Applying this strategy to this compound would be expected to yield a substituted γ-butyrolactone.

| Derivative Name | Structure | General Reaction Type | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Propylheptanoic acid | Hydrogenation | C₁₀H₂₀O₂ | 172.26 | |

| 4-Bromo-4-propylheptanoic acid | Hydrobromination | C₁₀H₁₉BrO₂ | 251.16 | |

| 4-Methyleneheptan-1-ol | Reduction | C₈H₁₆O | 128.21 | |

| 4-Propyl-dihydrofuran-2(3H)-one derivative | Oxidative Cyclization | C₈H₁₄O₂ | 142.20 |

Applications in Advanced Materials Science and Industrial Chemistry

Monomeric Building Block for Polymer Synthesis

As a monomer, 4-pentenoic acid and its derivatives are instrumental in constructing polymers with specialized properties. The presence of the vinyl group allows for polymerization and post-synthesis modification, while the carboxylic acid group can be converted into other reactive functionalities, such as anhydrides or esters, to participate in different types of polymerization reactions.

4-Pentenoic anhydride (B1165640), a derivative of 4-pentenoic acid, is a key monomer in the synthesis of cross-linked polyanhydrides. These polymers are noted for their biodegradability, which makes them highly suitable for biomedical applications like drug delivery systems. smolecule.com The vinyl group within the 4-pentenoic anhydride structure is crucial as it allows for secondary polymerization, often through photopolymerization reactions involving thiol-ene chemistry, to create a cross-linked network. smolecule.comnih.gov This cross-linking enhances the mechanical and physical properties of the resulting material. acs.org The ability to form these robust, biodegradable networks distinguishes 4-pentenoic anhydride-based polymers from similar compounds that lack the reactive vinyl functionality. smolecule.com

The structure of 4-pentenoic acid is ideal for creating polymers with pendant vinyl groups. When its derivative, 4-pentenoic anhydride, is used in polymerization, the vinyl group remains as a side chain on the polymer backbone. smolecule.com These pendant vinyl groups are reactive sites that can undergo further chemical reactions, a process known as post-polymerization modification. nih.gov This allows for the attachment of various functional molecules to the polymer chain, enabling the creation of materials with tailored properties for specific applications. smolecule.com Unsaturated polyanhydrides containing double or triple bonds in their backbone can be synthesized from monomers like fumaric acid or acetylene (B1199291) dicarboxylic acid, which can then be cross-linked to improve their physical and mechanical characteristics. nih.govacs.org

In the pursuit of sustainable materials, 4-pentenoic acid derived from lignocellulose biomass serves as a valuable monomer for producing bio-based polycarbonates. frontiersin.orgnih.gov This approach reduces the reliance on traditional petrochemical feedstocks. frontiersin.orgresearchgate.net The process involves chemically modifying the carboxylic acid group of 4-pentenoic acid to create a new monomer capable of being polymerized into a polycarbonate.

The synthesis of bio-based polycarbonates utilizes the copolymerization of carbon dioxide (CO₂) with epoxides. nih.govfrontiersin.org 4-pentenoic acid is first converted into an epoxide monomer, glycidyl (B131873) 4-pentenoate (GPA), through a reaction with epichlorohydrin. frontiersin.orgnih.gov This bio-based epoxide is then copolymerized with CO₂ using specialized catalysts, such as a SalenCoCl/PPNCl binary system. frontiersin.orgresearchgate.net This reaction creates a biodegradable polycarbonate with the vinyl side chains from the original 4-pentenoic acid intact. frontiersin.org Furthermore, a third monomer, such as propylene (B89431) oxide (PO), can be introduced to synthesize a terpolymer (GPA/PO/CO₂). nih.gov This allows for the tuning of the material's properties, such as its glass transition temperature, by adjusting the monomer feed ratio. researchgate.netnih.gov

| Molar Feed Ratio (GPA:PO) | Glass Transition Temperature (Tg) |

|---|---|

| 7:3 | 19°C |

| 3:7 | 2°C |

Data derived from studies on GPA/PO/CO₂ terpolymers, illustrating the ability to control thermal properties by varying monomer ratios. researchgate.netnih.gov

The vinyl side chains present in polycarbonates derived from 4-pentenoic acid are a key feature for creating functional materials. frontiersin.orgnih.gov These reactive groups allow for post-polymerization modification through techniques like thiol-ene click chemistry. nih.gov For example, reacting the vinyl groups on the polycarbonate with 1-thioglycerol introduces hydroxyl groups onto the side chains. This modification successfully alters the material's surface properties, such as increasing its hydrophilicity, demonstrated by a decrease in the water contact angle from 92.1° to 87.2°. nih.gov This capability opens a pathway for developing functional bio-based materials with tailored properties, including potential antibacterial or antifouling surfaces. nih.govfrontiersin.org

Integration into Bio-based Polycarbonates

Precursor in Fine Chemical Production

Beyond polymer science, 4-pentenoic acid also serves as a precursor in the broader fine chemical industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The dual functionality of 4-pentenoic acid (a carboxylic acid and a vinyl group) allows it to be a starting point for a variety of organic synthesis reactions to produce more complex molecules. hmdb.ca Its structure can be modified through reactions at the double bond (e.g., hydrogenation, halogenation, epoxidation) or at the carboxylic acid group (e.g., esterification, amidation) to generate a diverse range of chemical intermediates.

Role in Sustainable Chemistry and Green Synthesis

Metal-Free Photocatalytic Reactions

There is no available research data on the use of 4-Propyl-4-pentenoic acid in metal-free photocatalytic reactions. While photocatalysis is a significant area of green chemistry, and various organic molecules are studied as substrates, specific studies involving this compound have not been published.

Utilization in Biofuel Production (indirectly as a precursor)

Information on the indirect use of this compound as a precursor for biofuel production is not available in the scientific literature. The conversion of biomass-derived molecules into biofuels is a key area of sustainable chemistry, but the specific pathways or potential of this compound in this context have not been documented.

Environmental Considerations and Degradation Studies

Potential for Microbial Transformation and Bioremediation

The biodegradability of 4-propyl-4-pentenoic acid is crucial for determining its environmental persistence. Microorganisms play a central role in the breakdown of organic compounds in soil and water.

Microbial Degradation Pathways: The primary mechanism for the microbial degradation of fatty acids is the β-oxidation pathway. wikipedia.orgmicrobenotes.com This process systematically shortens the carbon chain by removing two-carbon units in the form of acetyl-CoA, which can then enter central metabolic cycles for energy production. researchgate.netyoutube.com For an unsaturated and branched compound like this compound, several enzymatic steps would be necessary:

Activation: The carboxylic acid is first converted to its coenzyme A (CoA) thioester.

Handling the Double Bond: The presence of the double bond at the C4 position requires specific enzymes, such as an isomerase, to shift its position so that the β-oxidation cycle can proceed.

β-Oxidation Cycles: The saturated portion of the chain undergoes standard β-oxidation. The propyl branch at the α-carbon (in 2-propyl-4-pentenoic acid) would halt the cycle, likely requiring alternative enzymatic pathways for complete mineralization.

Studies on other unsaturated carboxylic acids have shown that the carbon-carbon double bond is a key feature influencing biodegradability, often serving as the initial point of microbial attack. acs.org The structure of the compound can also influence its antimicrobial properties; for example, 4-pentenoic acid has been shown to inhibit certain bacteria like Clostridium species, which could affect the microbial consortia responsible for its degradation. mdpi.com

Bioremediation Potential: Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. openmicrobiologyjournal.com For a compound like this compound, a potential bioremediation strategy could involve:

Bioaugmentation: Introducing specific microbial strains or consortia known for their ability to degrade branched and unsaturated fatty acids into a contaminated site.

Biostimulation: Amending the environment with nutrients to encourage the growth of indigenous microorganisms capable of degrading the compound.

Immobilized Bioreactors: Using carriers like sponge or natural fibers to immobilize bacterial consortia can enhance degradation efficiency and protect the microbes from toxic intermediates. nih.gov

The following table details the potential microbial processes involved in the breakdown of this compound.

| Microbial Process | Description | Key Enzymes/Pathways | Potential Microbial Genera |

|---|---|---|---|

| Activation | Conversion of the carboxylic acid to a more reactive acyl-CoA ester. | Acyl-CoA Synthetase | Pseudomonas, Bacillus, Acinetobacter |

| Saturation/Isomerization | The double bond is reduced or moved to allow for subsequent oxidation steps. | Enoyl-CoA Isomerase, Acyl-CoA Dehydrogenase | Widespread among bacteria that metabolize fatty acids. |

| β-Oxidation | Iterative two-carbon cleavage of the fatty acid chain to produce acetyl-CoA. wikipedia.org | Mitochondrial Trifunctional Protein, Peroxisomal β-oxidation enzymes nih.gov | Escherichia, Burkholderia, Mycobacterium nih.gov |

| Complete Mineralization | Acetyl-CoA is funneled into the Citric Acid Cycle for complete breakdown to CO2 and water. | Citric Acid Cycle (TCA Cycle) | Most aerobic and many anaerobic bacteria. |

Long-Term Fate and Degradation Pathways in Environmental Matrices

The long-term fate of this compound in the environment depends on its partitioning between soil, water, and air, and its susceptibility to both biological and non-biological degradation processes.

Environmental Mobility: As a short-chain carboxylic acid, it is expected to have moderate water solubility and would likely be mobile in soil, with a potential to leach into groundwater. Its volatility is predicted to be low, suggesting that transport in the air is not a primary distribution pathway.

Abiotic Degradation: Non-biological degradation pathways can also contribute to the transformation of the compound in the environment:

Oxidation: The double bond is a reactive site susceptible to oxidation by hydroxyl radicals in the atmosphere or in sunlit surface waters. This process can lead to the cleavage of the carbon chain. nih.gov

Decarboxylation: Under certain conditions, such as in the presence of specific minerals or redox-active metals, abiotic decarboxylation can occur, removing the carboxyl group and producing CO2. nih.gov

Biotic Degradation: Biodegradation is expected to be the dominant degradation pathway in most environmental matrices. As discussed previously, soil and aquatic microorganisms are likely to metabolize the compound through pathways like β-oxidation. The rate of degradation will depend on various factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community. By analogy with its saturated counterpart, valeric acid (pentanoic acid), which is expected to undergo rapid aerobic biodegradation within days, this compound is not expected to be highly persistent in the environment. epa.gov

The table below summarizes the potential fate and degradation pathways of this compound in different environmental compartments.

| Environmental Matrix | Primary Degradation Pathway | Description | Potential Degradation Products |

|---|---|---|---|

| Soil (Aerobic) | Microbial β-oxidation | Complete mineralization by soil bacteria and fungi is the most likely fate. | Shorter-chain carboxylic acids, acetyl-CoA, CO2, water, microbial biomass. |

| Water (Aerobic) | Microbial β-oxidation | Aquatic microorganisms degrade the compound. Rate depends on nutrient levels and microbial density. | Shorter-chain carboxylic acids, CO2, water. |

| Water (Surface) | Photochemical Oxidation | Reaction with hydroxyl radicals generated by sunlight can break down the molecule at the double bond. nih.gov | Aldehydes, smaller carboxylic acids. |

| Sediment (Anaerobic) | Anaerobic Biodegradation | Slower degradation by anaerobic bacteria. The double bond may be hydrogenated first. | Saturated fatty acids, methane, CO2. |

Q & A

Q. What are the established methods for synthesizing 4-propyl-4-pentenoic acid, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves catalytic carboxylation of 4-penten-1-ol derivatives or selective oxidation of substituted pentene precursors. Purification is achieved via fractional distillation or preparative HPLC. Purity confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural validation and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities below 1% . Cross-referencing with SciFinder or Reaxys ensures alignment with previously reported spectral data (e.g., melting points, retention times) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H, ¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group identification.

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives; HPLC for non-volatile analysis.

- Elemental Analysis : Combustion analysis to verify carbon/hydrogen ratios.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess thermal stability.

Always compare results with literature data (e.g., Finnell et al., 1988) to validate consistency .

Q. What pharmacological effects of this compound are documented in preclinical studies?

- Methodological Answer : The compound exhibits anticonvulsant properties via GABAergic modulation and teratogenic effects linked to neural tube defects in rodent models. Key studies involve:

- In vivo assays : Dose-response experiments in pregnant rodents to establish teratogenicity thresholds.

- In vitro models : Neuronal cell cultures to assess GABA receptor interactions.

Finnell et al. (1988) demonstrated a hierarchical susceptibility to neural tube defects, suggesting metabolite-specific mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to investigate the teratogenic mechanisms of this compound?

- Methodological Answer : A two-phase approach is recommended:

- Phase 1 (Mechanistic Screening) : Use embryonic stem cell assays to identify gene targets (e.g., folate pathway genes) via RNA sequencing.

- Phase 2 (Validation) : CRISPR/Cas9-edited murine models to test hypotheses from Phase 1. Control variables include maternal metabolic state and co-administered antioxidants.

Ensure compliance with ethical guidelines for animal studies, including IRB protocols .

Q. How should contradictions in experimental data (e.g., conflicting teratogenicity results) be resolved?

- Methodological Answer : Follow a systematic protocol:

Replicate Studies : Confirm results under identical conditions (dose, species, administration route).

Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., genetic drift in animal colonies).